molecular formula CH3O7P2-3 B14731461 [Methoxy(oxido)phosphoryl] phosphate CAS No. 11121-33-8

[Methoxy(oxido)phosphoryl] phosphate

Cat. No.: B14731461
CAS No.: 11121-33-8
M. Wt: 188.98 g/mol
InChI Key: PRFDQHCVOVMMJC-UHFFFAOYSA-K
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Description

[Methoxy(oxido)phosphoryl] phosphate is an organophosphorus compound that features a methoxy group attached to a phosphoryl group, which is further bonded to a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methoxy(oxido)phosphoryl] phosphate typically involves the reaction of methoxyphosphoryl chloride with a suitable phosphate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

[Methoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

[Methoxy(oxido)phosphoryl] phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of [Methoxy(oxido)phosphoryl] phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a phosphorylating agent, transferring its phosphoryl group to target molecules. This process can modulate the activity of enzymes and alter biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphoryl chloride: A related compound with similar reactivity but different functional groups.

    Dimethyl phosphate: Another organophosphorus compound with two methyl groups attached to the phosphate.

    Triphenyl phosphate: A compound with three phenyl groups attached to the phosphate.

Uniqueness

[Methoxy(oxido)phosphoryl] phosphate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its methoxy group provides additional versatility in chemical reactions compared to other similar compounds.

Properties

IUPAC Name

[methoxy(oxido)phosphoryl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6O7P2/c1-7-10(5,6)8-9(2,3)4/h1H3,(H,5,6)(H2,2,3,4)/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFDQHCVOVMMJC-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)([O-])OP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O7P2-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722249
Record name [methoxy(oxido)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11121-33-8
Record name [methoxy(oxido)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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